molecular formula C6H11N B14883202 2-Methylpent-4-yn-1-amine

2-Methylpent-4-yn-1-amine

Cat. No.: B14883202
M. Wt: 97.16 g/mol
InChI Key: HDDJERJWCUVSFP-UHFFFAOYSA-N
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Description

2-Methylpent-4-yn-1-amine is an organic compound characterized by the presence of an amine group attached to a carbon chain with a triple bond. This compound is part of the alkyne family, which is known for its carbon-carbon triple bonds. The molecular formula for this compound is C6H11N.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Methylpent-4-yn-1-amine can be synthesized through various methods. One common approach involves the nucleophilic substitution of haloalkanes with ammonia or amines. For instance, the reaction of 2-Methylpent-4-yn-1-bromide with ammonia can yield this compound. This reaction typically requires a solvent such as ethanol and is conducted under reflux conditions .

Industrial Production Methods

Industrial production of this compound often involves the same nucleophilic substitution reactions but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the process. Additionally, the purification of the product is achieved through distillation or crystallization techniques .

Chemical Reactions Analysis

Types of Reactions

2-Methylpent-4-yn-1-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Oxidation: Nitriles or amides.

    Reduction: Alkenes or alkanes.

    Substitution: Amides or imines.

Scientific Research Applications

2-Methylpent-4-yn-1-amine has diverse applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of heterocyclic compounds.

    Biology: The compound is studied for its potential biological activity and interactions with enzymes.

    Medicine: Research explores its potential as a precursor for pharmaceuticals.

    Industry: It is utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Methylpent-4-yn-1-amine involves its interaction with various molecular targets. The amine group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the triple bond can participate in reactions that modify the compound’s activity. These interactions can affect pathways related to enzyme activity, signal transduction, and cellular metabolism .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methylpent-4-yn-1-amine is unique due to its specific arrangement of functional groups, which imparts distinct reactivity and properties. This uniqueness makes it valuable in targeted synthetic applications and research.

Properties

Molecular Formula

C6H11N

Molecular Weight

97.16 g/mol

IUPAC Name

2-methylpent-4-yn-1-amine

InChI

InChI=1S/C6H11N/c1-3-4-6(2)5-7/h1,6H,4-5,7H2,2H3

InChI Key

HDDJERJWCUVSFP-UHFFFAOYSA-N

Canonical SMILES

CC(CC#C)CN

Origin of Product

United States

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